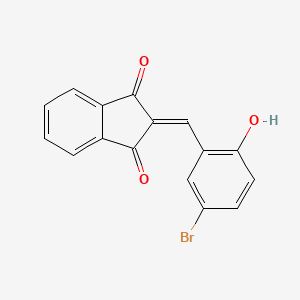
2-(5-bromo-2-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 2-(5-Bromo-2-hydroxybenzylidene)-1H-indene-1,3(2H)-dione involves bromination and Knoevenagel condensation reactions. A study by Oliveira et al. (2018) reports a ZrOCl2·8H2O catalyzed Knoevenagel procedure for synthesizing 2-arylidene indan-1,3-diones, offering an efficient method for obtaining hydroxylated derivatives with inhibitory activity against viral enzymes (Oliveira et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds indicates a significant impact of bromine substitution on the molecular arrangement and properties. For instance, Chen et al. (2010) synthesized brominated derivatives of biindenyldiones and analyzed their crystal structures, demonstrating how bromine atoms influence the overall molecular tightness and properties (Chen et al., 2010).
Chemical Reactions and Properties
Brominated indene-diones participate in various chemical reactions due to their active functional groups. The presence of bromine enhances their reactivity, making them suitable substrates for further chemical modifications. The study by Chen et al. (2010) also explores the photochromic and photomagnetic properties of these compounds, highlighting the effect of bromine substitution on their chemical behavior (Chen et al., 2010).
Aplicaciones Científicas De Investigación
Catalytic Synthesis and Biological Inhibition
2-Arylidene indan-1,3-diones, a category that includes compounds like 2-(5-bromo-2-hydroxybenzylidene)-1H-indene-1,3(2H)-dione, have been synthesized through catalytic processes for biological applications. A study utilized ZrOCl2·8H2O as a catalyst in water for the synthesis of these compounds, yielding them with 53%-95% efficiency. Importantly, these synthesized compounds demonstrated inhibitory activity against the NS2B-NS3 protease of the West Nile Virus (WNV), particularly hydroxylated derivatives. This indicates their potential role in antiviral research (Oliveira et al., 2018).
Photobehaviour and Solvent Dependency
The photobehaviour of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones, related to the compound , has been studied in various solvents. This research highlights the impact of the solvent on the photoreaction pathways and outcomes. Such studies are pivotal for understanding the applications of these compounds in photochemistry and material sciences (Mor & Dhawan, 2015).
Molecular Structure Analysis
The crystal structure of similar compounds has been analyzed, providing insights into their molecular geometry and potential interactions in various applications. Such structural analyses are crucial for the development of new materials and pharmaceuticals (Poorheravi et al., 2008).
Leishmanicidal and Cytotoxic Activities
Research into the biological activities of 2-arylidene indan-1,3-diones has revealed their leishmanicidal and cytotoxic effects. This demonstrates the potential of these compounds in therapeutic applications against specific diseases and cancer research (de Souza et al., 2021).
Vibrational Study and Reactivity
The vibrational properties and reactivity of 2,3-dihydro-1H-indene and its derivatives have been studied using density functional theory calculations. These studies provide essential information for understanding the reactivity and potential applications in chemical synthesis (Prasad et al., 2010).
Propiedades
IUPAC Name |
2-[(5-bromo-2-hydroxyphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO3/c17-10-5-6-14(18)9(7-10)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHRXQZYTMSTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



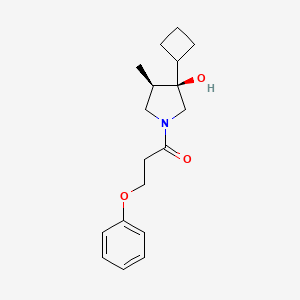
![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5643616.png)
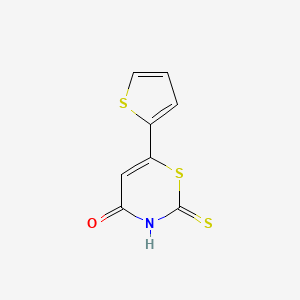
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5643641.png)
![(3R*,4S*)-1-[4-(4-chlorophenyl)butanoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5643646.png)
![2-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5643655.png)

![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5643669.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B5643675.png)
![11-(2-phenylethyl)-11H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-amine](/img/structure/B5643683.png)

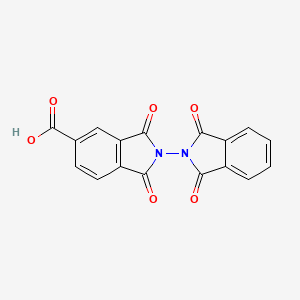
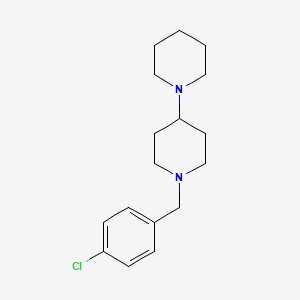
![3-{5-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5643725.png)